2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide
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Overview
Description
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide is a complex organic compound with the molecular formula C₄₅H₄₀N₂O₂S. It is primarily used as a dopant in organic light-emitting diodes (OLEDs) and other electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide typically involves multi-step organic reactions. The starting materials often include acridine derivatives and thioxanthene. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and may require solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide involves its interaction with molecular targets in electronic devices. In OLEDs, it acts as a dopant, facilitating the transfer of electrons and enhancing the emission of light. The molecular pathways involved include the excitation and relaxation of electrons, leading to the emission of photons .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene: Similar structure but without the dioxide group.
9,9-Dimethylthioxanthene: Lacks the acridine groups.
Acridine derivatives: Various compounds with similar acridine structures but different functional groups.
Uniqueness
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide is unique due to its specific combination of acridine and thioxanthene structures, along with the dioxide group. This unique structure imparts specific electronic and optical properties, making it particularly valuable in OLED applications .
Properties
Molecular Formula |
C45H40N2O2S |
---|---|
Molecular Weight |
672.9 g/mol |
IUPAC Name |
2,7-bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide |
InChI |
InChI=1S/C45H40N2O2S/c1-43(2)31-15-7-11-19-37(31)46(38-20-12-8-16-32(38)43)29-23-25-41-35(27-29)45(5,6)36-28-30(24-26-42(36)50(41,48)49)47-39-21-13-9-17-33(39)44(3,4)34-18-10-14-22-40(34)47/h7-28H,1-6H3 |
InChI Key |
LHXPRWNANIIZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)S(=O)(=O)C6=C(C5(C)C)C=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
Origin of Product |
United States |
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